Methoxphenidine
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Overview
Description
Preparation Methods
Methoxphenidine can be synthesized through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with phenylmagnesium bromide to form 2-methoxy-1,2-diphenylethanol. This intermediate is then reacted with piperidine to yield this compound . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
the synthesis in a laboratory setting involves standard organic synthesis techniques such as Grignard reactions and reductive amination .
Chemical Reactions Analysis
Methoxphenidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure the desired product formation. Major products formed from these reactions include various substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Mechanism of Action
Methoxphenidine exerts its effects primarily by acting as an antagonist on the N-methyl-D-aspartate receptors in the central nervous system . This action leads to the inhibition of excitatory neurotransmission, resulting in dissociative and anesthetic effects. This compound also interacts with other pharmacological targets, including noradrenaline, dopamine, and serotonin receptors, contributing to its complex pharmacological profile .
Comparison with Similar Compounds
Methoxphenidine is structurally and pharmacologically similar to other dissociative anesthetics such as diphenidine, ephenidine, and fluorolintane . Compared to these compounds, this compound has a higher affinity for the N-methyl-D-aspartate receptors, resulting in more potent dissociative effects . it also has a higher potential for adverse effects, including confusion, hypertension, and tachycardia .
Similar compounds include:
Diphenidine: Another dissociative anesthetic with similar effects but lower affinity for N-methyl-D-aspartate receptors.
Ephenidine: A dissociative anesthetic with a slightly different chemical structure but similar pharmacological effects.
Fluorolintane: A dissociative anesthetic with fluorine substitution, resulting in different pharmacokinetics and potency.
This compound’s uniqueness lies in its specific substitution pattern and its higher potency compared to other similar compounds .
Properties
CAS No. |
127529-46-8 |
---|---|
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine |
InChI |
InChI=1S/C20H25NO/c1-22-20-13-7-6-12-18(20)19(21-14-8-3-9-15-21)16-17-10-4-2-5-11-17/h2,4-7,10-13,19H,3,8-9,14-16H2,1H3 |
InChI Key |
QXXCUXIRBHSITD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CC2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
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